molecular formula C21H19ClN4O2S B2376341 1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea CAS No. 897621-14-6

1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea

Cat. No.: B2376341
CAS No.: 897621-14-6
M. Wt: 426.92
InChI Key: QCQVTMYNZBGERC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications

Biological Activities

Antitumor and Anticholinesterase Activities

Research has highlighted the potential of thiazolyl urea derivatives in exhibiting significant biological activities, including antitumor and anticholinesterase effects. A series of coumarylthiazole derivatives containing aryl urea/thiourea groups showed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain compounds demonstrating potent activity against these enzymes. This suggests their potential in therapeutic applications targeting neurological disorders (Kurt et al., 2015).

Antioxidant Properties

Further studies have synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, which were screened for their in vitro antioxidant activity. Preliminary structure–activity relationship studies revealed that compounds containing selenourea functionality along with a halogen group exhibited potent activity, positioning these compounds as a new class of potent antioxidant agents (Reddy et al., 2015).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c22-16-6-3-7-17(10-16)23-20(28)25-21-24-18(13-29-21)11-19(27)26-9-8-14-4-1-2-5-15(14)12-26/h1-7,10,13H,8-9,11-12H2,(H2,23,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQVTMYNZBGERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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